Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate
CAS No.: 898775-36-5
Cat. No.: VC2300230
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-36-5 |
|---|---|
| Molecular Formula | C20H29NO3 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate |
| Standard InChI | InChI=1S/C20H29NO3/c1-2-24-20(23)13-5-3-4-12-19(22)18-11-7-6-10-17(18)16-21-14-8-9-15-21/h6-7,10-11H,2-5,8-9,12-16H2,1H3 |
| Standard InChI Key | URDNYZHDRSCTDW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Introduction
Chemical Properties and Identification
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate is a complex organic compound with specific chemical identifiers that distinguish it from related structures. The compound is characterized by a molecular formula of C20H29NO3 and a molecular weight of 331.45 g/mol, making it a medium-sized organic molecule with multiple functional groups. It is registered with the Chemical Abstracts Service (CAS) under the number 898775-36-5, which serves as its unique identifier in chemical databases and literature.
The compound belongs to the broader class of esters, which are widely utilized in pharmaceuticals and chemical synthesis due to their versatility and reactivity. The presence of multiple functional groups, including an ester moiety, a ketone group, and a pyrrolidine ring, contributes to its chemical complexity and potential for diverse interactions with biological systems. These structural features make it an interesting candidate for medicinal chemistry investigations and synthetic applications.
Nomenclature and Alternative Names
Structural Characteristics
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate features a distinctive molecular architecture with several key structural elements that define its chemical and biological properties. The molecule contains an ortho-substituted phenyl ring with a pyrrolidinomethyl group at the 2-position, creating a specific spatial arrangement that influences its interactions with potential biological targets.
The compound incorporates a seven-carbon heptanoate chain terminated by an ethyl ester group, providing hydrophobic character and potential for enzymatic cleavage. The ketone functionality (oxo group) at position 7 serves as an important hydrogen bond acceptor that may participate in binding interactions with proteins. The pyrrolidine ring contributes a basic nitrogen atom that can engage in acid-base interactions and hydrogen bonding, enhancing the compound's ability to form complex interactions with biological macromolecules.
This unique combination of structural features creates a molecule with distinct three-dimensional properties that influence its solubility, lipophilicity, and potential for specific binding interactions with biological targets. The presence of both hydrophobic and hydrophilic regions within the molecule suggests amphiphilic character, which could be advantageous for membrane permeability and cellular uptake.
Applications in Research and Development
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate has potential applications in various areas of research and development, particularly in medicinal chemistry and drug discovery. The compound may serve as:
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An intermediate in the synthesis of more complex molecules
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A building block for creating focused compound libraries
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A lead compound for structure-activity relationship (SAR) studies
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A probe for investigating biological pathways and mechanisms
Its utility in pharmaceutical research stems from the presence of multiple functional groups that can be selectively modified to optimize properties such as potency, selectivity, and pharmacokinetics. The ester group, for example, can be hydrolyzed to the corresponding carboxylic acid or modified to create amides or other derivatives with altered properties.
Research involving this compound may contribute to the development of novel therapeutics targeting conditions where compounds with similar structures have shown promise, including inflammatory disorders, pain management, and neurological conditions.
Comparison with Similar Compounds
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate exists within a family of structurally related compounds that differ in specific substitution patterns and heterocyclic components. A comparison with two similar compounds highlights the structural variations and their potential implications for biological activity and pharmaceutical applications.
Table 1: Comparative Analysis of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate and Related Compounds
| Property | Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate | Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate | Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate |
|---|---|---|---|
| CAS Number | 898775-36-5 | 898773-97-2 | 898775-85-4 |
| Molecular Formula | C20H29NO3 | C21H31NO3 | C21H31NO3 |
| Molecular Weight (g/mol) | 331.4 | 345.5 | 345.5 |
| Heterocyclic Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) | Piperidine (6-membered) |
| Position of Substitution | 2-position (ortho) | 2-position (ortho) | 4-position (para) |
| Structural Distinction | Smaller ring size, potentially greater conformational flexibility | Larger ring size, potentially different binding properties | Different substitution position, altered electronic distribution |
The key structural differences among these compounds include:
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Ring Size: Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate contains a five-membered pyrrolidine ring, which typically confers different conformational properties compared to the six-membered piperidine ring found in the other two compounds.
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Substitution Pattern: While both Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate and Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate feature ortho-substitution on the phenyl ring, Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate has para-substitution, which significantly alters the three-dimensional structure and electronic properties of the molecule.
Future Research Directions
The structural uniqueness of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate presents opportunities for further investigation in several areas:
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Structure-Activity Relationship Studies: Systematic modification of the compound's structural elements could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. Such studies would involve varying the length of the heptanoate chain, altering the heterocyclic component, or modifying the substitution pattern on the phenyl ring.
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Target Identification: Research to identify specific molecular targets that interact with this compound could illuminate its mechanism of action and potential therapeutic applications. Techniques such as affinity chromatography, photoaffinity labeling, or computational docking studies may be employed for this purpose.
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Pharmacokinetic Profiling: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would provide valuable information for assessing its drug-like characteristics and potential for further development.
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Synthetic Methodology Development: The development of more efficient and selective synthetic routes to this compound and its analogs could facilitate access to diverse derivatives for biological evaluation.
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